3-CHLOROTOLUENE-D7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

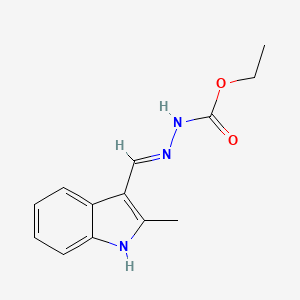

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a compound of interest in the field of organic chemistry due to its structural features and potential for various chemical reactions and applications. It belongs to the class of organic compounds known as phenethylamines, characterized by a phenethylamine skeleton substituted with methoxy groups and an amine function.

Synthesis Analysis

The synthesis of compounds related to (R)-1-(3,5-dimethoxyphenyl)ethanamine involves reactions of ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. This reaction yields a series of 1,2,4-triazol-5-ones containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties, indicating the versatility in synthesizing derivatives through modifications at the phenethylamine core (Ünver et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of 1,2,4-triazol-5-ones, has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray spectral techniques. These analyses provide insights into the molecular geometry, electronic structure, and the nature of substituents affecting the overall molecular stability and reactivity (Ünver et al., 2011).

Chemical Reactions and Properties

(R)-1-(3,5-dimethoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including halogenation, acylation, and complexation with metals. These reactions can alter the physical and chemical properties of the compound, making it suitable for different applications, including catalysis and material science (Sancak et al., 2012).

Applications De Recherche Scientifique

Environmental Impact and Water Monitoring

One notable application of chlorinated compounds related to 3-chlorotoluene-d7 is in environmental monitoring, particularly for water quality. For instance, 1,3-dichloropropene (1,3-D), a chlorinated compound similar in nature, has been extensively studied for its potential to leach into groundwater. Extensive monitoring over four decades in North America and Europe has provided valuable insights. Despite the widespread agricultural use of 1,3-D, its detection in groundwater is limited due to its high volatility, rapid degradation in soils, and rapid hydrolysis in water. This research highlights the environmental fate of chlorinated compounds and underscores the importance of monitoring their presence in environmental samples (van Wesenbeeck & Knowles, 2019).

Chemical Reactions and Water Treatment

The reactions of chlorine with various inorganic and organic compounds during water treatment processes are critical for understanding the transformation and fate of chlorinated chemicals like 3-chlorotoluene-d7. The reactivity of chlorine, particularly with organic compounds, varies significantly, influencing water treatment outcomes. Research in this area has elucidated the kinetics and mechanisms of chlorine reactivity, offering insights into the treatment of water contaminated with chlorinated compounds (Deborde & von Gunten, 2008).

Transition Metal Compounds Analysis

Another application is the use of Near-edge X-ray Absorption Fine Structure (NEXAFS) in analyzing transition metal compounds, which can be relevant to the study of 3-chlorotoluene-d7 when considering its interactions with various metals and its potential use in catalysis or material science. This technique provides insights into the electronic and structural properties of transition metal compounds, including those involving chlorinated molecules (Chen, 1998).

Carbon Structure Synthesis

Research into the transformation of carbon dots into higher-dimensional carbon structures presents another fascinating application of chlorinated compounds. This area explores how chlorinated molecules, potentially including derivatives like 3-chlorotoluene-d7, can be used as substrates or intermediates in synthesizing more complex carbon-based materials for various technological applications (Mokoloko, Forbes, & Coville, 2022).

Safety And Hazards

3-CHLOROTOLUENE-D7 is classified as a flammable liquid and vapor, and it is harmful if inhaled7. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces7. It should be stored in a well-ventilated place and kept cool8. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water7.

Orientations Futures

The future directions for 3-CHLOROTOLUENE-D7 are not specified in the search results. However, given its use in various chemical reactions and synthesis processes, it’s likely that research will continue to explore its potential applications and improve its synthesis methods.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

Numéro CAS |

1219804-88-2 |

|---|---|

Nom du produit |

3-CHLOROTOLUENE-D7 |

Formule moléculaire |

C7ClD7 |

Poids moléculaire |

133.6266124 |

Synonymes |

3-CHLOROTOLUENE-D7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.